1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

CAS No.: 86009-37-2

Cat. No.: VC4129069

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86009-37-2 |

|---|---|

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 |

| IUPAC Name | 1-(4-nitroindazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 |

| Standard InChI Key | DNGGLOQORAHURH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics

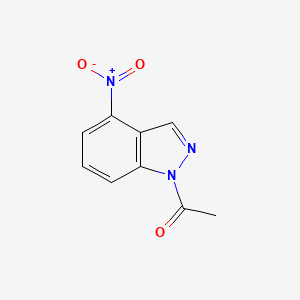

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one (CAS: 86009-37-2) is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . Its structure consists of an indazole core substituted with a nitro group at the 4-position and an acetyl group at the 1-position (Figure 1). Key identifiers include:

-

IUPAC Name: 1-(4-nitroindazol-1-yl)ethanone

-

SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)N+[O-]

Crystallographic data for analogous compounds (e.g., 3-chloro-6-nitro and 3-bromo-6-nitro derivatives) reveal planar indazole rings with dihedral angles <5° between aromatic and nitro/acetyl groups . Intermolecular interactions, such as offset π-π stacking and C–H···O hydrogen bonds, stabilize the crystal lattice .

Synthesis and Optimization

The synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one typically involves two steps:

Nitration of Indazole

Nitration of 1H-indazole using mixed acids (HNO₃/H₂SO₄) introduces the nitro group at the 4-position. Site selectivity is influenced by electronic effects, with nitro groups preferentially occupying electron-deficient positions .

Acetylation

The nitroindazole intermediate is acetylated using acetic anhydride in refluxing acetic acid . Conditions and yields are summarized below:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Acetic anhydride/HOAc | Reflux, 24 h | 62–75% | |

| Acetyl chloride/Base | RT, dichloromethane | ~70%* |

*Estimated from analogous reactions.

Purification via ethanol recrystallization yields colorless crystals .

| Property | Value | Source |

|---|---|---|

| Density | 1.48–1.52 g/cm³ | |

| Melting Point | 429–431 K (156–158°C)* | |

| pKa | ~-3.85 (nitro group) | |

| Solubility | Soluble in DMSO, ethanol |

*Based on 3-bromo-6-nitro analog .

Molecular Interactions and Crystallography

Although no direct X-ray data exist for the 4-nitro derivative, studies on related compounds highlight:

-

π-π Stacking: Offset interactions between indazole rings (3.60–3.75 Å) .

-

Halogen Interactions: C–Cl···π contacts in halogenated analogs (3.23–3.43 Å) .

These interactions contribute to thermal stability and influence supramolecular assembly .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective nitration methods for 4-substitution.

-

Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

-

Crystallography: Resolve X-ray structures to clarify packing motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume